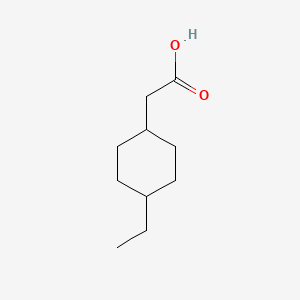

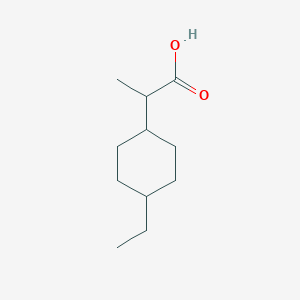

2-(4-Ethylcyclohexyl)acetic acid

Overview

Description

2-(4-Ethylcyclohexyl)acetic acid is a chemical compound with the molecular formula C10H18O2 . It is also known as ketorolac, a non-steroidal anti-inflammatory drug (NSAID) used to relieve pain and inflammation.

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C10H18O2 . The InChI key for this compound is GLCIYJYIWHJAEJ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 170.25 g/mol. It is stored at room temperature and is available in solid or liquid form .Scientific Research Applications

Photophysical Properties of Platinum(II) Complexes

A study by Fuertes et al. (2012) explored the synthesis of new platinum(II) complexes using a ligand related to ethyl 2,6-diphenylisonicotinate, which shares structural similarities with 2-(4-Ethylcyclohexyl)acetic acid. These complexes displayed significant UV–vis absorptions and exhibited distinct noncovalent interactions in their solid-state structures (Fuertes et al., 2012).

Synthesis in Erythrina Alkaloids

Clair et al. (1950) investigated the hydrogenation of 2-cyclohexanone acetic acid ethyl ester oxime, which is structurally related to this compound. This study provided insights into the transformation of amino esters and contributed to the understanding of the synthesis of erythrina alkaloids (Clair et al., 1950).

Auxin Activity and Molecular Structure

Antolić et al. (2004) explored the auxin activity of 2-alkylindole-3-acetic acids, including compounds related to this compound. The study highlighted the borderline between strong and weak auxins and provided insights into the structural features affecting auxin activity (Antolić et al., 2004).

Asymmetric Michael Reaction

Takeda et al. (1981) researched the asymmetric Michael reaction involving optically active (2-nitrocyclohexyl)acetic acid, which has structural similarities to this compound. This study provided valuable insights into stereochemistry and reaction mechanisms (Takeda et al., 1981).

Discovery of New Cyclohexylacetic Acid Derivatives

Shen et al. (2013) isolated new cyclohexylacetic acid derivatives from Emilia sonchifolia, related to this compound. Their study emphasized the importance of natural products in discovering new chemical entities (Shen et al., 2013).

Antioxidant and Xanthine Oxidase Inhibitory Studies

Ikram et al. (2015) synthesized compounds using amino acid [1-(aminomethyl)cyclohexyl]acetic acid, structurally related to this compound. Their study focused on the antioxidant properties and xanthine oxidase inhibitory activities of these compounds (Ikram et al., 2015).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that acetic acid, a related compound, acts as an antimicrobial agent used to treat susceptible infections of the external auditory canal .

Mode of Action

For acetic acid, it is used locally, occasionally internally, as a counterirritant and also as a reagent .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is bbb permeant .

Action Environment

It is recommended to be stored sealed in a dry room temperature environment .

Properties

IUPAC Name |

2-(4-ethylcyclohexyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-8-3-5-9(6-4-8)7-10(11)12/h8-9H,2-7H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLCIYJYIWHJAEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Chlorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B3152872.png)

![1-Oxa-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B3152929.png)